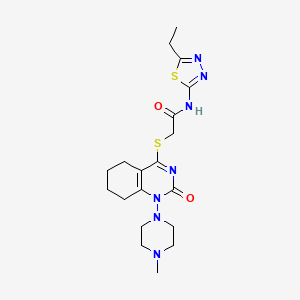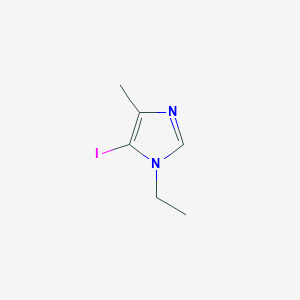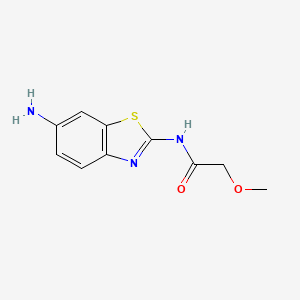![molecular formula C21H20N4O4 B2634296 5-(2H-1,3-benzodioxol-5-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-3-carboxamide CAS No. 1298032-62-8](/img/structure/B2634296.png)
5-(2H-1,3-benzodioxol-5-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2H-1,3-benzodioxol-5-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H20N4O4 and its molecular weight is 392.415. The purity is usually 95%.
BenchChem offers high-quality 5-(2H-1,3-benzodioxol-5-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2H-1,3-benzodioxol-5-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
DNA Binding and Chromosomal Analysis
DNA Minor Groove Binding Agents : Compounds similar to Hoechst 33258, which have structural similarities to the specified chemical, are known to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These derivatives are used in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values via flow cytometry, and analysis of plant chromosomes. Their applications extend to radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design and molecular investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).
Carcinogenicity Studies
Evaluation of Carcinogenic Potential : The thiophene analogues of known carcinogens have been synthesized and evaluated for potential carcinogenicity to understand if replacing an aromatic ring with an isosteric or isoelectronic aromatic ring retains biological activity. This research is crucial for assessing the carcinogenic potential of new compounds and underscores the importance of in vitro predictions of carcinogenicity for structurally novel compounds (Ashby et al., 1978).
Drug Metabolism and Drug-Drug Interactions
Cytochrome P450 Isoform Inhibitors : Understanding the selectivity of chemical inhibitors for major human hepatic Cytochrome P450 (CYP) isoforms is essential for predicting metabolism-based drug-drug interactions (DDIs). Research in this area aids in the development of safer pharmaceuticals by identifying potential DDIs when multiple drugs are coadministered (Khojasteh et al., 2011).
Antitubercular Activity
Antitubercular Compounds : Modifications of the isoniazid (INH) structure, including derivatives similar to the specified chemical, have shown significant anti-tubercular activity against various strains of mycobacteria. This research highlights the potential for developing new leads for anti-TB compounds, contributing to the fight against tuberculosis (Asif, 2014).
Heterocyclic Compound Synthesis
Synthesis of Heterocycles : The reactivity of compounds with structures related to the specified chemical makes them valuable building blocks for synthesizing a wide range of heterocyclic compounds. This research contributes to the development of new materials for pharmaceuticals, agrochemicals, and dyes, showcasing the versatility of such compounds in synthetic organic chemistry (Gomaa & Ali, 2020).
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(4-morpholin-4-ylphenyl)pyrazolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c26-21(22-15-2-4-16(5-3-15)25-7-9-27-10-8-25)18-12-17(23-24-18)14-1-6-19-20(11-14)29-13-28-19/h1-6,11,17-18,23-24H,7-10,12-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNPWVAQCILHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3CC(NN3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2H-1,3-benzodioxol-5-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-(2-fluorophenyl)-2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2634214.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)
![N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide](/img/structure/B2634220.png)
![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2634221.png)
![2-chloro-N-[(1-phenylcyclopropyl)methyl]quinoline-4-carboxamide](/img/structure/B2634223.png)


![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2634230.png)

![benzyl (2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2634232.png)

![1,3-Benzodioxol-5-yl-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone](/img/structure/B2634234.png)
![1-Oxaspiro[5.5]undecan-9-one](/img/structure/B2634235.png)
